N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound with potential applications across various fields of scientific research. The compound features a complex molecular structure that includes a 2,5-dimethoxyphenyl group, a dihydropyrrolo[1,2-a]pyrazine ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide typically involves several synthetic steps:
Formation of the 2,5-dimethoxyphenyl intermediate: : This step requires the selective methoxylation of a phenyl ring, usually using dimethyl sulfate and a suitable base such as sodium hydride.
Construction of the dihydropyrrolo[1,2-a]pyrazine ring: : A cyclization reaction that involves the 2,5-dimethoxyphenyl intermediate and an appropriate nitrogen donor.
Attachment of the sulfonyl group: : This step often involves sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Final acetamide functionalization: : The acetamide group is introduced through acetylation, commonly using acetic anhydride and a catalytic amount of a base.
Industrial Production Methods
In an industrial context, the production methods would focus on optimizing reaction yields and ensuring the scalability of each synthetic step. Catalysts and solvents would be selected to maximize efficiency, and the process may be adapted to continuous flow chemistry setups to enhance production throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to different oxidative products depending on reaction conditions.
Reduction: : Reduction reactions involve reducing agents like lithium aluminum hydride, often targeting the acetamide or sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the acetamide nitrogen or the phenyl rings, especially under basic or acidic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydride, potassium carbonate.
Acidic conditions: : Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions but can include oxidized derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and DNA.
Medicine: : Explored for its possible therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide exerts its effects involves:
Molecular Targets: : The compound may bind to specific proteins or enzymes, modulating their activity.
Pathways Involved: : It can influence cellular pathways such as signaling cascades or gene expression, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-((1-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]imidazol-2(1H)-yl)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is unique due to its specific structural configuration, which confers distinct physical and chemical properties. This makes it particularly interesting for applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
N-[4-[[1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16(27)24-17-6-9-19(10-7-17)32(28,29)26-14-13-25-12-4-5-21(25)23(26)20-15-18(30-2)8-11-22(20)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPYQJUHPBAXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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